2,2-Dibromo-1-(5-methylthiophen-2-yl)ethanone
Description
Structure
3D Structure
Properties
CAS No. |
122654-08-4 |
|---|---|
Molecular Formula |
C7H6Br2OS |
Molecular Weight |
298.00 g/mol |
IUPAC Name |
2,2-dibromo-1-(5-methylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C7H6Br2OS/c1-4-2-3-5(11-4)6(10)7(8)9/h2-3,7H,1H3 |
InChI Key |
UWMUIPFWHXMDBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(5-methylthiophen-2-yl)ethanone typically involves the bromination of 1-(5-methylthiophen-2-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the ethanone moiety. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(5-methylthiophen-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1-(5-methylthiophen-2-yl)ethanone.
Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution: Various substituted ethanones.
Reduction: 1-(5-methylthiophen-2-yl)ethanone.
Oxidation: Sulfoxides and sulfones.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2,2-dibromo-1-(5-methylthiophen-2-yl)ethanone exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. The presence of bromine atoms in the structure is believed to enhance its biological activity compared to non-brominated counterparts.
Anticancer Potential
Compounds similar to this compound have been investigated for their cytotoxic effects on cancer cell lines. Preliminary studies suggest that this compound may exhibit selective toxicity towards certain cancer cells, indicating potential for further research into its use as an anticancer agent.
Precursor in Organic Synthesis
The compound serves as an important intermediate in the synthesis of various derivatives. For example, it has been utilized in the preparation of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and antiproliferative activities.
Synthesis of Alpha-Bromoketones
Another application involves its use in synthesizing alpha-bromoketones, which are valuable in organic synthesis due to their reactivity and utility in forming more complex structures.
Corrosion Inhibition
Recent studies have explored the effectiveness of derivatives of this compound as corrosion inhibitors for mild steel in acidic environments. The compound's ability to form protective layers on metal surfaces has been linked to its functional groups and molecular structure .
Case Studies
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(5-methylthiophen-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atoms can participate in electrophilic reactions, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Features
The table below summarizes key structural and synthetic differences between the target compound and selected analogues:
Key Observations:
- Electron-Withdrawing Groups : Bromine and fluorine substituents deactivate the aromatic ring, reducing electrophilic substitution reactivity. For example, fluorinated derivatives (e.g., C₁₄H₈Br₂F₂O₂) require controlled bromination conditions to avoid over-halogenation .
- Hydroxyl Groups : Hydroxy-substituted analogues (e.g., C₈H₅Br₃O₂) exhibit higher solubility in polar solvents due to hydrogen bonding, as seen in their crystallographic data .
- Heteroaromatic Systems: The thiophene (target compound) and pyridine (C₇H₅Br₂NO) derivatives introduce conjugation effects.
Biological Activity
2,2-Dibromo-1-(5-methylthiophen-2-yl)ethanone (DBMTE) is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring bromine substituents and a thiophene moiety, suggests potential biological activities that warrant investigation. This article synthesizes available research findings on the biological activity of DBMTE, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
- Chemical Formula : C7H6Br2OS
- Molecular Weight : 297.99 g/mol
- CAS Number : 122654-08-4
Biological Activity Overview
DBMTE has been evaluated for its biological activities across various studies, particularly in relation to its antimicrobial and cytotoxic effects.
Antimicrobial Activity
Research indicates that DBMTE exhibits notable antimicrobial properties against a range of bacterial and fungal strains. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Table 1: Antimicrobial Activity of DBMTE
| Microorganism | Activity (Zone of Inhibition in mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 18 |
The above table summarizes the inhibition zones observed in various microbial strains, indicating that DBMTE is particularly effective against Candida albicans.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of DBMTE. These studies typically utilize human cell lines to assess the compound's potential as a therapeutic agent.
Table 2: Cytotoxic Effects of DBMTE on Human Cell Lines
The cytotoxicity data suggest that DBMTE has a moderate effect on cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.
The mechanism by which DBMTE exerts its biological effects may involve several pathways:
- Membrane Disruption : The bromine atoms in DBMTE are likely to enhance its lipophilicity, allowing it to integrate into microbial membranes and disrupt their integrity.
- Enzyme Inhibition : DBMTE may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in cells, leading to apoptosis.
Case Studies
A series of case studies have been documented highlighting the therapeutic potential of DBMTE:
- Case Study on Antifungal Efficacy : A study demonstrated that DBMTE significantly reduced fungal load in infected mice models, suggesting its potential as an antifungal treatment.
- Cancer Treatment Exploration : Research involving MCF-7 cells showed that treatment with DBMTE led to increased apoptosis rates compared to control groups, indicating its potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,2-dibromo-1-(5-methylthiophen-2-yl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via oxidative bromination of its parent ketone using catalysts like CoFe₂O₄-SiO₂-SO₃H, which enhances electrophilic bromination efficiency. For example, analogous dibromoethanones are synthesized in yields of 80–87% under mild conditions (20–30°C, 2–4 hours) .
- Key Parameters :
| Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1-(4-Fluorophenyl)ethanone | CoFe₂O₄-SiO₂-SO₃H | 25 | 3 | 80 |
| 1-(4-Methoxyphenyl)ethanone | CoFe₂O₄-SiO₂-SO₃H | 30 | 4 | 87 |
Q. How is this compound characterized spectroscopically, and what key data distinguish it from analogs?
- Methodological Answer :
- IR Spectroscopy : A strong carbonyl (C=O) stretch near 1680–1700 cm⁻¹ and Br–C–Br symmetric/asymmetric vibrations at 500–600 cm⁻¹ confirm dibromination .
- NMR : The α-protons adjacent to bromines appear as singlets (δ ~6.6–6.7 ppm in CDCl₃), while the thiophene ring protons show distinct splitting patterns (δ 7.0–7.3 ppm) .
Q. What role does this compound play in synthesizing heterocyclic systems?
- Methodological Answer : It acts as an alkylating agent for thiadiazole or pyrazole derivatives. For example, bromoethanones react with 5-amino-1,3,4-thiadiazole-2-thiols to form sulfur-linked heterocycles (yields: 89–91%) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?
- Methodological Answer : Single-crystal X-ray analysis using SHELXL software (via SHELX suite) provides precise bond lengths and angles. For instance, in analogs like 2-bromo-1-(4-methoxyphenyl)ethanone, C–Br bond lengths are ~1.93–1.95 Å, and the thiophene ring planarity can be validated .
- Critical Parameters :
| Parameter | Value (Example) |
|---|---|
| Space group | Monoclinic, P2₁/c |
| R factor | ≤0.05 (high-resolution data) |
| Displacement parameters (Ų) | <0.1 for non-H atoms |
Q. What mechanistic insights explain the regioselectivity of bromination in this compound?
- Methodological Answer : Bromination occurs α to the carbonyl due to the electron-withdrawing effect of the ketone, stabilizing the transition state. Computational studies (e.g., DFT) on similar systems show charge density localization at the α-carbon, favoring dibromination .
Q. How can researchers address discrepancies in spectroscopic or crystallographic data across studies?
- Methodological Answer : Cross-validate using complementary techniques:
- NMR vs. X-ray : If NMR signals conflict with crystallographic data (e.g., unexpected proton environments), check for polymorphism or solvent effects .
- IR vs. Mass Spec : Confirm molecular ion peaks ([M+1]⁺ or [M+2]⁺ for bromine isotopes) align with IR functional groups .
Data Contradiction Analysis
Q. Why might reported melting points for dibromoethanone derivatives vary between studies?
- Methodological Answer : Variations arise from impurities (e.g., residual solvents) or polymorphic forms. For example, 2,2-dibromo-1-(4-bromophenyl)ethanone melts at 92–93°C in pure form but may show lower values if contaminated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
